tert-Butyl 6-chloro-5-fluoropicolinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11ClFNO2 |
|---|---|
Molecular Weight |
231.65 g/mol |
IUPAC Name |
tert-butyl 6-chloro-5-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C10H11ClFNO2/c1-10(2,3)15-9(14)7-5-4-6(12)8(11)13-7/h4-5H,1-3H3 |
InChI Key |
BZRDCIZNQOWYLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involved in Tert Butyl 6 Chloro 5 Fluoropicolinate Synthesis and Derivatization
Elucidation of Regioselectivity in Halogenation Reactions on Pyridine (B92270) Rings
The precise installation of halogen atoms at specific positions on the pyridine ring is a cornerstone of the synthesis of tert-Butyl 6-chloro-5-fluoropicolinate. The regioselectivity of these halogenation reactions is dictated by the inherent electronic properties of the pyridine nucleus and the operative reaction mechanisms.
Nucleophilic aromatic substitution (SNAr) is a fundamental mechanism for introducing nucleophiles onto an electron-deficient pyridine ring. The reaction proceeds through a two-step addition-elimination sequence. nih.govpressbooks.pub In the initial, typically rate-determining step, the nucleophile attacks the carbon atom bearing a leaving group (a halide in this context), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The electron-withdrawing nature of the ring nitrogen atom in pyridine helps to stabilize the negative charge of this intermediate, thereby facilitating the reaction.
The regioselectivity of SNAr reactions on halopyridines is profoundly influenced by the position of the leaving group and the presence of other substituents. The order of reactivity for halide leaving groups in SNAr reactions is typically F > Cl ≈ Br > I, a phenomenon referred to as the "element effect". nih.govresearchgate.net This counterintuitive order is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. sci-hub.se
Halogen exchange (Halex) reactions, a subset of SNAr reactions, are instrumental in the synthesis of specific halopyridines. Computational chemistry has emerged as a powerful tool for unraveling the intricacies of these reactions and predicting their regioselectivity. nih.govrsc.orgrsc.org Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed mechanistic insights and rationalize experimentally observed regioselectivities. digitellinc.com
For example, computational studies on the Halex reaction of pentachloropyridine (B147404) with fluoride (B91410) ions have shown that the regioselectivity is consistent with kinetic control, favoring substitution at the 4-position. nih.govresearchgate.net These studies can elucidate the structures of transition states and intermediates, providing a molecular-level understanding of the factors that govern the reaction pathway. digitellinc.com By calculating the activation energies for different reaction pathways, computational models can predict the most likely site of substitution, thereby guiding the design of synthetic strategies to achieve the desired regioisomer. nih.govdigitellinc.com
Mechanisms of Ester Formation and Cleavage with tert-Butyl Groups
The tert-butyl ester in this compound often serves as a protecting group for the carboxylic acid functionality. The formation and cleavage of this ester are crucial steps that require specific mechanistic considerations.
The formation of tert-butyl esters can be achieved through various methods, including the reaction of a carboxylic acid with isobutylene (B52900) in the presence of an acid catalyst. The mechanism involves the protonation of isobutylene to form the relatively stable tert-butyl carbocation, which is then attacked by the carboxylate nucleophile.
The cleavage, or deprotection, of tert-butyl esters is typically accomplished under acidic conditions, often using trifluoroacetic acid (TFA). stackexchange.com The mechanism is believed to proceed via an AAL1 pathway, which involves the protonation of the ester's carbonyl oxygen, followed by the unimolecular cleavage of the alkyl-oxygen bond to generate the stable tert-butyl carbocation and the free carboxylic acid. oup.com The tert-butyl cation is subsequently neutralized, often by deprotonation to form isobutylene. stackexchange.com The stability of the tert-butyl carbocation is a key driving force for this reaction. This method is highly selective for tert-butyl esters, leaving other ester types and acid-sensitive functional groups intact. researchgate.netorganic-chemistry.org
Transition Metal-Catalyzed Coupling Reactions for Pyridine Functionalization
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of halopyridines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide. nih.govnih.govmusechem.comlibretexts.org The catalytic cycle is generally understood to proceed through three key elementary steps: yonedalabs.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine, forming a Pd(II) intermediate. The reactivity of the halide in this step generally follows the order I > Br > Cl. libretexts.org
Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the catalytically active Pd(0) species.
The choice of ligands, base, and solvent can significantly impact the efficiency and selectivity of the Suzuki-Miyaura reaction. researchgate.netacs.org For instance, sterically hindered ligands can promote the reductive elimination step and prevent catalyst deactivation. nih.gov
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description |
| Oxidative Addition | Insertion of Pd(0) into the C-X bond of the halopyridine to form a Pd(II) complex. |
| Transmetalation | Transfer of the organic group from the organoboron reagent to the Pd(II) complex. |
| Reductive Elimination | Coupling of the two organic groups on the Pd(II) complex and regeneration of the Pd(0) catalyst. |
Copper-mediated coupling reactions, such as the Ullmann condensation, provide a valuable alternative to palladium-catalyzed methods, particularly for the formation of C-N, C-O, and C-S bonds. acs.org These reactions often require higher temperatures but can be advantageous for specific transformations. While the precise mechanisms of copper-catalyzed reactions are still a subject of investigation, they are generally believed to involve Cu(I)/Cu(III) catalytic cycles. mdpi.com
In a typical copper-catalyzed C-H arylation, for example, an electrophilic aryl-Cu(III) species can be generated, which then reacts with the pyridine substrate. researchgate.net Copper can also mediate C-H halogenation reactions. beilstein-journals.org The versatility of copper catalysis stems from the accessibility of multiple oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)). mdpi.com The choice of ligands is also crucial in copper-mediated reactions to stabilize the copper species and facilitate the catalytic cycle. acs.orgmdpi.com
Table 2: Comparison of Palladium and Copper-Catalyzed Coupling Reactions
| Feature | Palladium-Catalyzed (e.g., Suzuki-Miyaura) | Copper-Mediated (e.g., Ullmann) |
| Typical Bonds Formed | C-C, C-N, C-O | C-N, C-O, C-S |
| Catalyst | Palladium complexes | Copper salts or complexes |
| Reaction Conditions | Generally milder | Often require higher temperatures |
| Mechanism | Well-established Pd(0)/Pd(II) cycle | More varied, can involve Cu(I)/Cu(III) cycles |
Radical and Photo-Redox Mechanisms in Halogenated Heterocycle Chemistry
The functionalization of halogenated heterocycles, a critical step in the synthesis of complex molecules like this compound, often involves advanced mechanistic pathways beyond traditional ionic reactions. Radical and photo-redox mechanisms have emerged as powerful tools, offering unique reactivity and selectivity. researchgate.netprinceton.edu These methods are particularly effective for electron-deficient systems like pyridines, where electrophilic substitution is often challenging. rsc.orgwikipedia.org
One key strategy involves the single-electron reduction of halogenated pyridines to generate pyridyl radicals. nih.gov While the reduction potentials of halopyridines can be challenging to measure accurately due to the rapid fragmentation of the resulting radical anions, this approach circumvents the high energy barriers associated with other methods. nih.gov Photo-redox catalysis is instrumental in this context, utilizing light-absorbing catalysts that, in their excited state, can engage in single-electron transfer (SET) processes. princeton.edunih.gov For instance, an excited-state photocatalyst can reduce a halopyridine, leading to the cleavage of the carbon-halogen bond and the formation of a pyridyl radical. This radical is then free to participate in various carbon-carbon or carbon-heteroatom bond-forming reactions. nih.gov
The Minisci reaction is a classic example of a radical-based pyridine functionalization, traditionally requiring strong oxidants. wikipedia.org However, modern photochemical methods offer milder alternatives. acs.org Pyridinyl radicals, generated via the single-electron reduction of pyridinium (B92312) ions, exhibit unique reactivity that differs from classical Minisci chemistry. acs.org This process can be initiated by organocatalysts, such as dithiophosphoric acid, which can act sequentially as a Brønsted acid to protonate the pyridine, a SET reductant upon photoexcitation, and a hydrogen atom transfer (HAT) agent. acs.org
Pyridine N-oxides also serve as valuable precursors in radical chemistry. They can function as HAT reagents in the photochemical, Minisci-type alkylation of electron-deficient heteroarenes, sometimes even precluding the need for a dedicated photocatalyst by forming an electron-donor-acceptor (EDA) complex with the substrate. researchgate.net Alternatively, pyridine N-oxides can be oxidized via photo-redox catalysis to generate highly reactive pyridine N-oxy radicals, which can then add to unactivated alkenes to initiate difunctionalization reactions. acs.org
The reaction environment, particularly the solvent, can play a crucial role in directing the chemoselectivity of these radical reactions. For example, the choice of solvent can influence whether a pyridyl radical preferentially couples with electron-rich or electron-poor olefins, likely by altering the nature of the key pyridyl radical species involved. nih.gov Mechanistic studies, combining computational and experimental approaches, support mechanisms involving proton-coupled electron transfer (PCET) followed by alkene addition and subsequent hydrogen atom transfer. nih.gov
Table 1: Examples of Radical and Photo-Redox Reactions in Pyridine Chemistry
| Reaction Type | Catalyst/Reagent | Radical Intermediate | Key Mechanistic Step | Reference |
|---|---|---|---|---|
| Photoredox Alkylation of Halopyridines | Iridium photocatalyst | Pyridyl radical | Single-electron reduction of C-Hal bond | nih.gov |
| Photochemical C-H Allylation | Dithiophosphoric acid (organocatalyst) | Pyridinyl radical | SET reduction of pyridinium ion | acs.org |
| Carbohydroxylation of α-Olefins | Acridinium photocatalyst / Pyridine N-oxide | Pyridine N-oxy radical | Single-electron oxidation of N-oxide | acs.org |
| Minisci-type Alkylation | Pyridine N-oxide (as HAT reagent) | Alkyl radical / Pyridyl radical cation | EDA complex formation and H-atom transfer | researchgate.net |
| Radical Dimerization | Elemental sodium or Raney nickel | Pyridyl radical | Reductive coupling | wikipedia.org |
C-H Activation Strategies in Pyridine Synthesis and Functionalization
Direct C-H activation is a highly atom-economical and efficient strategy for the synthesis and functionalization of pyridines, avoiding the need for pre-functionalized starting materials. rsc.orgacs.org However, the inherent properties of the pyridine ring—namely its electron-deficient nature and the coordinating ability of the nitrogen lone pair—present significant challenges. rsc.orgbeilstein-journals.org The nitrogen atom can bind to metal catalysts, potentially deactivating them or leading to undesired reaction pathways. researchgate.net Despite these hurdles, numerous strategies, primarily involving transition-metal catalysis, have been developed to achieve regioselective C-H functionalization of pyridines. beilstein-journals.orgthieme-connect.com
Transition metal-catalyzed C-H activation often relies on the use of a directing group, which positions the catalyst in proximity to a specific C-H bond, thereby ensuring high regioselectivity. rsc.org The pyridine nitrogen itself can serve as an endogenous directing group, typically favoring functionalization at the C2 (ortho) position. thieme-connect.com For example, a palladium catalyst can coordinate to the pyridine nitrogen, facilitating the activation of the adjacent C2-H bond to form a cyclometalated intermediate, which can then undergo further reactions like arylation, alkylation, or acylation. rsc.org
Achieving selectivity at positions other than C2 has been a major focus of research. thieme-connect.com
C2-Selective Functionalization: This is the most common outcome due to the directing effect of the ring nitrogen. Catalysts based on palladium, rhodium, iridium, and rare-earth metals have been successfully employed for C2-alkylation, arylation, and alkenylation. beilstein-journals.orgthieme-connect.com
C3-Selective Functionalization: Modifying the catalyst or using specific directing groups attached to the pyridine ring can override the inherent C2-directing effect. For instance, some palladium-catalyzed reactions can be steered towards C3-arylation. beilstein-journals.org
C4-Selective Functionalization: This is often the most challenging to achieve directly. researchgate.net One innovative strategy involves a dearomatization-rearomatization sequence. Pyridines are first converted into nucleophilic oxazino pyridine intermediates, which can then undergo para-selective functionalization under acidic conditions through a Minisci-type radical alkylation. acs.orgresearchgate.net Another approach uses phosphonium (B103445) reagents, which can be installed at the C4-position and subsequently displaced by various nucleophiles. acs.orgnih.gov
The mechanism of C-H activation can vary depending on the metal and reaction conditions. A common pathway involves concerted metalation-deprotonation (CMD), where the C-H bond is broken with the assistance of a base. beilstein-journals.org In some cases, oxidative addition of the C-H bond to the metal center occurs, forming a hydrido-metal-pyridyl complex. For instance, iridium complexes can activate pyridine C-H bonds through oxidative addition, a process that can be elucidated through a combination of DFT calculations and experimental rate studies. acs.org Iron-based catalysts, which are inexpensive and abundant, have also been shown to cleave pyridine C-H bonds at room temperature, proceeding through intermediates where a reduced pyridine bridges two iron centers, highlighting the role of the pyridine's redox activity. nih.gov
Table 2: Overview of C-H Activation Strategies for Pyridines
| Position | Reaction Type | Catalyst System | Proposed Mechanistic Step | Reference |
|---|---|---|---|---|
| C2 (ortho) | Alkylation | Rare-earth metal complexes (e.g., Sc, Y) | Coordination of pyridine, ortho-C-H activation (deprotonation) | beilstein-journals.org |
| C2 (ortho) | Hydroxylation | PdCl₂ / H₂O₂ | Pyridyl-assisted C-H activation to form a palladacycle | rsc.org |
| C3 (meta) | Arylation | Pd(II) | Coordination of Pd(II) followed by activation of the C(3)-H bond | beilstein-journals.org |
| C4 (para) | Alkylation | Catalyst-free (via oxazino pyridine intermediate) | Protonation of intermediate and Minisci-type radical addition | acs.orgresearchgate.net |
| C4 (para) | Halogenation | Phosphine (B1218219) reagents / Halide nucleophiles | SNAr displacement of a phosphonium group | nih.gov |
| C2 (ortho) | Arylation | Iron salts / Grignard reagent | Bimetallic pathway involving reduced iron species | nih.gov |
Computational and Theoretical Chemistry Studies Applied to Halogenated Picolinate Esters
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties and geometric structures of molecules. For halogenated picolinates, these calculations can predict bond lengths, bond angles, and electronic charge distributions, which are crucial for interpreting molecular stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. It offers a balance between accuracy and computational cost, making it suitable for studying complex reaction pathways involving halogenated pyridines.
Researchers have employed DFT to model the mechanism of carbon-halogen bond formation in pyridine (B92270) systems. nih.gov For instance, studies on the halogenation of pyridines indicate that the reaction can proceed via a nucleophilic aromatic substitution (SNAr) pathway, with phosphine (B1218219) elimination being the rate-determining step. nih.gov Such computational investigations help elucidate how substituents on the pyridine ring influence reaction rates and outcomes. The choice of functional and basis set is critical for obtaining reliable results, with combinations like ωB97X-D/def2-QZVPP often used for geometry optimizations and energy calculations. nih.gov
Table 1: Representative Parameters in DFT Studies of Pyridine Derivatives
| Parameter | Description | Typical Methods/Basis Sets |
|---|---|---|
| Geometry Optimization | Finding the lowest energy conformation of the molecule. | B3LYP/6-311+G(d,p), ωB97X-D/def2-SVP |
| Energy Calculation | Calculating the electronic energy of the optimized structure. | M06-2X/6-311+G(d,p), ωB97X-D/def2-QZVPP |
| Solvation Model | Simulating the effect of a solvent on the reaction. | SMD (Solvation Model based on Density), PCM |
| Frequency Analysis | Confirming stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). | Harmonic-oscillator approach at the same level as optimization. mdpi.com |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for predicting molecular properties. These methods are particularly valuable for accurately determining thermochemical data and predicting reactivity. nih.gov
High-accuracy composite methods like Weizmann-1 (W1) and G3MP2B3 have been applied to halogenated systems to calculate standard enthalpies of formation and to study reaction mechanisms, such as the Halex (halogen exchange) reaction of pentachloropyridine (B147404) with fluoride (B91410) ions. nih.govresearchgate.net Ab initio calculations can also be used to determine global reactivity indices, which help in understanding the chemical reactivity of molecules like picolinic acid derivatives. researchgate.net These predictions are crucial for guiding synthetic efforts by identifying the most likely sites for reaction and predicting the relative stability of potential products. rsc.orgnih.gov The accuracy of these predictions depends heavily on the chosen level of theory and basis set, with larger basis sets and the inclusion of electron correlation effects generally leading to more reliable results. mdpi.com
Table 2: Properties Predicted by Ab Initio Methods for Picolinate (B1231196) Derivatives
| Predicted Property | Relevance to Reactivity and Selectivity |
|---|---|
| Enthalpy of Formation | Determines the thermodynamic stability of reactants, intermediates, and products. |
| Reaction Barriers | Predicts the kinetic feasibility and rate of a chemical reaction. |
| Chemical Shifts (NMR) | Helps in structure elucidation and can be correlated with electronic environment and reactivity. researchgate.net |
| Global Reactivity Indices | Quantifies the electrophilicity or nucleophilicity of a molecule, indicating its tendency to react. researchgate.net |
| Vibrational Frequencies | Confirms the nature of stationary points on the potential energy surface. |
Molecular Dynamics Simulations for Conformational Analysis of Picolinate Esters
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time, including conformational changes. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide insights into the flexibility of molecules and the relative stability of different conformers. nih.gov
For picolinate esters, MD simulations can be used to explore the rotational freedom around single bonds, such as the bond connecting the ester group to the pyridine ring. This analysis helps identify the most populated (lowest energy) conformations in different environments, such as in solution or in a crystalline state. mdpi.com The simulations typically employ a force field (e.g., CHARMM, PCFF-IFF) to describe the potential energy of the system and are run under specific conditions of temperature and pressure (e.g., NPT ensemble). nih.govresearchgate.net The resulting trajectories can be analyzed to understand how factors like solvent and temperature influence the conformational landscape of the molecule, which in turn affects its physical properties and biological activity.
Table 3: Typical Workflow for a Molecular Dynamics Simulation
| Step | Purpose | Common Software/Techniques |
|---|---|---|
| 1. System Setup | Build the initial molecular model and place it in a simulation box with solvent. | Schrödinger Materials Science Suite, VMD mdpi.comnih.gov |
| 2. Energy Minimization | Relax the system to remove unfavorable atomic clashes. | Steepest-descent and conjugated-gradient algorithms. nih.gov |
| 3. Equilibration | Gradually bring the system to the desired temperature and pressure. | NPT or NVT ensemble with temperature and pressure coupling. mdpi.com |
| 4. Production Run | Run the simulation for a set period to collect data on molecular motion. | NAMD, GROMACS. nih.govnih.gov |
| 5. Trajectory Analysis | Analyze the saved atomic coordinates to study conformational changes, interactions, and other dynamic properties. | Analysis of root-mean-square deviation (RMSD), radial distribution functions, etc. |
Modeling of Halogen Bonding Interactions in Pyridine Systems
Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. rsc.org In pyridine systems, the nitrogen atom often acts as a potent halogen bond acceptor. Computational modeling is crucial for quantifying the strength and nature of these interactions.
Studies have shown that halogen bonds can compete with other intermolecular forces like hydrogen bonds and π-π stacking to direct crystal packing and molecular recognition. acs.org DFT calculations are frequently used to determine the interaction energies and geometries of halogen-bonded complexes. acs.org For example, calculations on complexes between pyridine derivatives and perfluorohaloarenes have demonstrated that the strength of the halogen bond follows the trend I > Br > Cl, which is consistent with experimental observations. acs.org These models can reveal the importance of electrostatics, charge transfer, and dispersion in stabilizing the interaction. rsc.org Understanding these interactions is vital, as they can play a significant role in the design of materials and in biological systems.
Table 4: Comparison of Calculated Interaction Energies in Pyridine Complexes
| Interacting System | Type of Interaction | Calculated Interaction Energy (kJ/mol) |
|---|---|---|
| Pyridine-N ··· I-C6F5 | Halogen Bond | - (Most Stable Complex) acs.org |
| Pyridine-N ··· Br-C6F5 | Halogen Bond | - (Less Stable) acs.org |
| Pyridine-N ··· Cl-C6F5 | Halogen Bond | - (Unfavorable) acs.org |
| Pyridine Ring ··· Fluorinated Aromatic Ring | π-π Stacking | -43.45 acs.org |
In Silico Prediction of Regioselectivity and Stereoselectivity in Synthesis
In silico methods are increasingly used to predict the outcomes of chemical reactions, saving time and resources in the laboratory. For the synthesis of substituted pyridines, computational models can predict the regioselectivity of reactions like halogenation.
For example, computational studies have been used to explain the observed selectivity in the halogenation of substituted pyridines. nih.gov By calculating the energies of different transition states, researchers can determine the most favorable reaction pathway. DFT calculations have shown that steric interactions can play a key role in directing halogenation to a specific position on the pyridine ring, accounting for differences in reactivity between isomers. nih.gov These predictive models allow chemists to design synthetic routes that favor the formation of a desired regioisomer, which is particularly important in the synthesis of complex molecules like pharmaceuticals and agrochemicals where precise control over the substitution pattern is essential. nih.govchemrxiv.org
Advanced Synthetic Strategies and Methodological Innovations for Complex Halogenated Picolinates
Catalytic Systems for Selective Fluorination and Chlorination
The precise introduction of halogen atoms onto a pyridine (B92270) ring is a significant synthetic challenge due to the electron-deficient nature of the heterocycle, which often requires harsh reaction conditions. nih.govyoutube.com Modern catalytic systems are crucial for achieving high selectivity and functional group tolerance under milder conditions.
The incorporation of fluorine into organic molecules can dramatically alter their biological properties, making the development of new fluorination reagents a key area of research. mdpi.comscilit.com Electrophilic fluorinating reagents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are widely used due to their stability and ease of handling. mdpi.comnih.govnih.gov
Recent advances focus on catalytic systems that can achieve site-selective fluorination on complex frameworks. mdpi.comscilit.com For instance, catalyst-free fluorination of certain heterocycles like C3-unsubstituted isoxazoles can be achieved with Selectfluor at elevated temperatures. mdpi.com For more challenging substrates, organocatalysts, such as β,β-diaryl serine catalysts, have been successfully employed for the asymmetric fluorination of β-diketones in the presence of Selectfluor. mdpi.com Transition metal catalysts, including those based on silver, rhodium, and cobalt, have also been developed to enable site-selective fluorination under various conditions. scilit.com The choice of catalyst and reagent is critical for controlling the regioselectivity of the fluorination on the picolinate (B1231196) core.
| Reagent | Common Name/Acronym | Key Features | Typical Application |
|---|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Crystalline, stable, commercially available, can also act as an oxidant. mdpi.com | Electrophilic fluorination of a wide range of substrates, including electron-rich aromatics and enolates. mdpi.comnih.gov |
| N-Fluorobenzenesulfonimide | NFSI | Crystalline, air-stable, serves as a pure fluorine donor. mdpi.com | Used in catalytic systems for selective fluorination; compatible with various catalysts. mdpi.comscilit.com |
| N-Fluoropyridinium salts | - | Thermally stable, non-hygroscopic reagents. nih.gov | Fluorination of various nucleophiles. nih.gov |
Transition metal catalysis is a powerful tool for the selective halogenation of aromatic and heteroaromatic C–H bonds. The design of the ligand coordinated to the metal center is paramount in controlling the reactivity and selectivity of these transformations. acs.org For electron-deficient systems like pyridines, direct electrophilic halogenation is often difficult. nih.gov
One innovative strategy involves the use of specially designed phosphine (B1218219) reagents. nih.govacs.org In this approach, a heterocyclic phosphine is installed at the 4-position of a pyridine, forming a phosphonium (B103445) salt. This activates the pyridine ring towards nucleophilic attack, allowing for subsequent displacement by a halide nucleophile. The design of electron-deficient pyridine ligands on the phosphine reagent enhances the reactivity of the corresponding phosphonium salts. nih.gov This method has proven effective for the chlorination, bromination, and iodination of a broad range of unactivated pyridines. nih.gov
Another approach involves transition-metal-free systems. For example, imidazo[1,2-a]pyridines have been regioselectively chlorinated and brominated using sodium chlorite (B76162) or sodium bromite (B1237846) as the halogen source in the presence of an acid. nih.govresearchgate.netrsc.org While not directly involving a transition metal catalyst, this highlights the development of novel reagent systems to achieve selective halogenation. Iron(III)-acacen-halide complexes have also been investigated for the catalytic chlorination and bromination of C(sp³)–H bonds, showcasing the potential of iron catalysis in selective halogenation. rsc.org
Flow Chemistry and Continuous Processing in Halogenated Pyridine Ester Synthesis
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for straightforward scaling. beilstein-journals.org These benefits are particularly relevant for the synthesis of halogenated pyridine esters, where reactions can be exothermic or require precise control of conditions.
The Bohlmann–Rahtz pyridine synthesis, for example, has been successfully adapted to a continuous flow microwave reactor. beilstein-journals.org By using a Brønsted acid catalyst, the Michael addition and cyclodehydration steps can be performed in a single pass without isolating intermediates, leading to trisubstituted pyridines in good yields. beilstein-journals.org This demonstrates the potential of flow chemistry to streamline multi-step sequences in heterocycle synthesis. The ability to precisely control temperature and residence time in a flow reactor allows for optimization of reaction conditions that can be difficult to achieve in batch, potentially leading to higher yields and purities of the desired halogenated picolinate. beilstein-journals.org
Green Chemistry Principles and Sustainable Approaches in the Synthesis of Halogenated Picolinates
The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact. yale.eduedu.krd These principles focus on aspects such as waste prevention, atom economy, use of safer solvents, and energy efficiency. yale.eduacs.orgmsu.edu
In the context of halogenated picolinate synthesis, several green chemistry principles are particularly relevant:
Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant materials into the final product is a core goal. acs.org Catalytic approaches are inherently superior to stoichiometric ones in this regard. yale.eduedu.krd
Use of Catalysis : Catalytic reagents are preferred over stoichiometric reagents because they can be used in small amounts and can be recycled, reducing waste. yale.edu The development of efficient catalytic systems for halogenation directly aligns with this principle.
Safer Solvents and Auxiliaries : Efforts are made to replace hazardous solvents with greener alternatives, such as water, or to perform reactions under solvent-free conditions. yale.eduuni-lj.si For instance, a method for synthesizing pyridones from 2-halogenated pyridines uses water as both the solvent and the oxygen source, representing a green approach. researchgate.net
Reduce Derivatives : Synthetic strategies that avoid the use of protecting groups or unnecessary derivatization steps are favored as they reduce the number of reaction steps and the amount of waste generated. acs.orgmsu.edu Late-stage functionalization is a key strategy that aligns with this principle.
| Principle | Relevance to Halogenated Picolinate Synthesis | Example Strategy |
|---|---|---|
| Prevention | Designing syntheses to minimize byproducts and waste from the outset. msu.edu | Developing highly regioselective catalytic halogenation to avoid isomeric mixtures. |
| Atom Economy | Maximizing the efficiency of reactions to incorporate the maximum amount of reactants into the product. acs.org | Using addition reactions where possible, instead of substitution reactions that generate salt waste. |
| Catalysis | Using catalytic methods instead of stoichiometric reagents to reduce waste. yale.edu | Employing transition metal or organocatalysts for fluorination and chlorination. scilit.comrsc.org |
| Safer Solvents | Minimizing or replacing hazardous organic solvents. yale.edu | Performing reactions in water or ionic liquids, or under solvent-free conditions. researchgate.net |
Strategies for Late-Stage Derivatization of Halogenated Pyridine Cores
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery. researchgate.netacs.org It involves the introduction of functional groups into a complex molecule at a late step in the synthesis, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. researchgate.netacs.org Halogenated pyridine cores are excellent substrates for LSF, as the carbon-halogen bond serves as a versatile handle for further transformations, such as cross-coupling reactions. nih.gov
Several strategies have been developed for the late-stage halogenation of pyridines. nih.gov
C-H Fluorination/SNAr : One effective two-step sequence involves the direct C-H fluorination of a pyridine ring, followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride (B91410). acs.org For example, reaction with AgF₂ can install a fluorine atom at the 2-position of the pyridine ring, which can then be displaced by a variety of nucleophiles (N, O, S, or C-based) under mild conditions. acs.org
Designed Phosphine Reagents : As mentioned earlier, the use of designed phosphine reagents is also a viable method for the late-stage halogenation of complex, pyridine-containing pharmaceuticals. nih.govacs.org This method has shown good functional group tolerance and site-selectivity. nih.gov
Temporary Dearomatization : A recently developed strategy for the difluoromethylation of pyridines involves temporary dearomatization of the ring. uni-muenster.de This activates the otherwise inert pyridine, allowing it to react with reagents to introduce the difluoromethyl group at specific sites. This approach is also suitable for the late-stage modification of pyridine-containing drugs. uni-muenster.de
These advanced strategies provide efficient and selective access to complex molecules like tert-Butyl 6-chloro-5-fluoropicolinate and enable the diversification of halogenated pyridine cores, which is crucial for the development of new chemical entities in various fields.
Future Research Directions and Emerging Trends in Halogenated Picolinate Chemistry
Exploration of Novel Reaction Pathways for Pyridine (B92270) Functionalization
The precise introduction of functional groups onto the pyridine ring, particularly in the presence of multiple halogen substituents, remains a significant challenge in synthetic chemistry. Future research will likely focus on the development of more selective and efficient reaction pathways. This includes late-stage functionalization techniques, which allow for the introduction of chemical diversity at the final steps of a synthesis. Advances in transition-metal catalysis, particularly with palladium, copper, and nickel catalysts, are expected to yield novel cross-coupling reactions that can tolerate a wide range of functional groups and provide access to previously unattainable substitution patterns on the pyridine core. Furthermore, the exploration of C-H activation methodologies could provide more direct and atom-economical routes to functionalized halogenated pyridines, bypassing the need for pre-functionalized starting materials.
Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design for Halogenated Esters
Sustainable Synthesis of Halogenated Picolinate (B1231196) Derivatives
In line with the growing emphasis on green chemistry, future research will increasingly focus on the development of sustainable synthetic methods for halogenated picolinates. This includes the use of greener solvents, the development of catalytic systems that operate under milder conditions, and the design of processes that minimize waste generation. The use of flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages in terms of safety, efficiency, and scalability. For the synthesis of halogenated esters, flow chemistry can enable precise control over reaction parameters, leading to higher yields and purities. Additionally, biocatalysis, using enzymes to perform specific chemical transformations, represents a promising avenue for the sustainable synthesis of chiral halogenated building blocks.
Challenges and Opportunities in Accessing Underexplored Halogenated Pyridine Isomers
The substitution pattern on the pyridine ring has a profound impact on the physicochemical and biological properties of the molecule. While certain isomers of halogenated pyridines are readily accessible, others remain difficult to synthesize due to the directing effects of the nitrogen atom and existing substituents. The synthesis of specific, underexplored isomers, which may include tert-butyl 6-chloro-5-fluoropicolinate, presents both a challenge and an opportunity. Overcoming the synthetic hurdles to access these rare isomers could unlock novel chemical space and lead to the discovery of molecules with unique properties and applications in areas such as pharmaceuticals, agrochemicals, and materials science. Future research in this area will likely involve the development of novel directing groups and the use of advanced purification techniques to isolate specific isomers from complex reaction mixtures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
